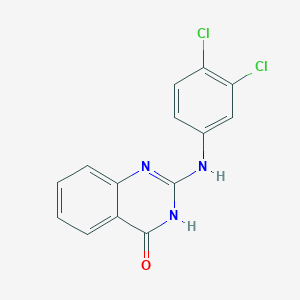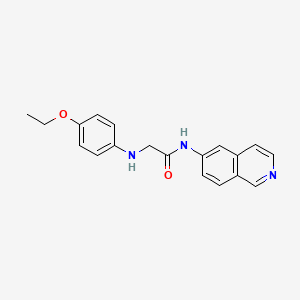
1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is known for its diverse applications in medicinal chemistry, agrochemistry, and material science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine can be synthesized through various methods. One common approach involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with benzaldehyde . This reaction typically occurs under reflux conditions in ethanol, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and coordination compounds.
Medicine: It is investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one:
4,4’-(Propane-2,2-di-yl)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one): A derivative with enhanced stability and unique structural properties.
Uniqueness
1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to form stable complexes with transition metals further enhances its applicability in various fields .
Propiedades
Número CAS |
880-80-8 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenylpyrazol-3-imine |
InChI |
InChI=1S/C11H13N3/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |
Clave InChI |
QHNZQFXEWINVQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=N)N(N1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)





![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)


![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)



